molecular formula C19H18N6O3S B14996378 N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B14996378
M. Wt: 410.5 g/mol
InChI Key: WLQBNIVZRFBNNT-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that features a unique structure combining imidazole, thiazole, and nitrophenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling under specific conditions. The nitrophenyl group is introduced through nitration reactions, and the final carboxamide formation is achieved via amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The imidazole and thiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like halides or amines in the presence of base catalysts.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole and thiazole compounds.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
  • **N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H18N6O3S/c1-13-17(18(26)21-6-3-8-23-9-7-20-12-23)29-19-22-16(11-24(13)19)14-4-2-5-15(10-14)25(27)28/h2,4-5,7,9-12H,3,6,8H2,1H3,(H,21,26)

InChI Key

WLQBNIVZRFBNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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